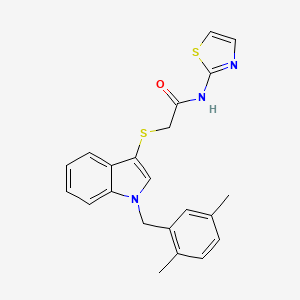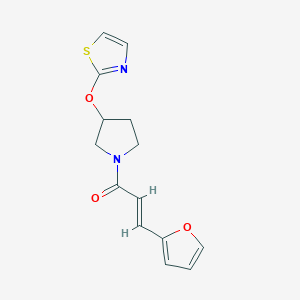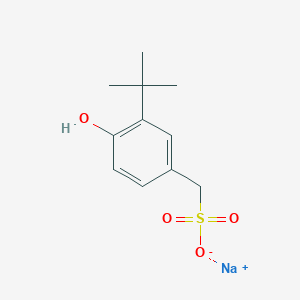
4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is a potent inhibitor of protein kinases and has been used in various scientific research applications.
Mechanism of Action
4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the kinase activity. The specific target of this compound is the MAPK pathway, which is involved in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of the MAPK pathway by this compound has several biochemical and physiological effects. It can lead to the suppression of tumor growth and metastasis by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. It can also modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine in lab experiments is its specificity towards the MAPK pathway. This specificity allows for the selective inhibition of this pathway without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
Future Directions
There are several future directions for the use of 4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine in scientific research. One direction is the development of more potent and selective inhibitors of the MAPK pathway. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Additionally, the use of this compound in preclinical and clinical studies for the treatment of various cancers is also a promising future direction.
Conclusion:
In conclusion, this compound is a potent inhibitor of protein kinases, particularly the MAPK pathway. It has several biochemical and physiological effects, including the suppression of tumor growth and metastasis and modulation of the immune response. Its specificity towards the MAPK pathway makes it a promising compound for scientific research. However, its low solubility in water can be a limitation in some experimental setups. Several future directions for the use of this compound in scientific research include the development of more potent and selective inhibitors, investigation of its use in combination with other anticancer agents, and preclinical and clinical studies for the treatment of various cancers.
Synthesis Methods
The synthesis of 4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves a series of chemical reactions. The starting material is 4-cyclobutyl-6-hydroxy-pyrimidine, which is treated with 1-(phenylsulfonyl)piperidin-4-ylmethanol in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux for several hours, and the product is obtained by column chromatography.
Scientific Research Applications
4-Cyclobutyl-6-((1-(phenylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has been used in various scientific research applications. It is a potent inhibitor of protein kinases, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth and metastasis.
properties
IUPAC Name |
4-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-6-cyclobutylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-27(25,18-7-2-1-3-8-18)23-11-9-16(10-12-23)14-26-20-13-19(21-15-22-20)17-5-4-6-17/h1-3,7-8,13,15-17H,4-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUFLLXPJRSLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2645859.png)
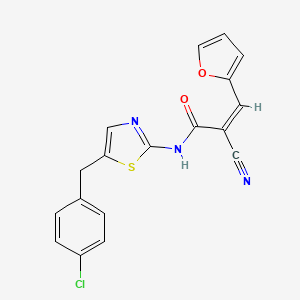
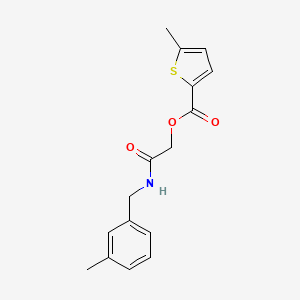
![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)
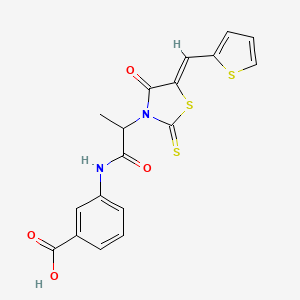
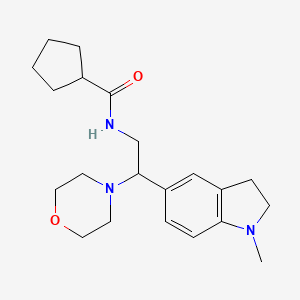
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)

![(E)-4-(Dimethylamino)-N-[1H-imidazol-2-yl(phenyl)methyl]-N-methylbut-2-enamide](/img/structure/B2645874.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)
![N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2645877.png)
